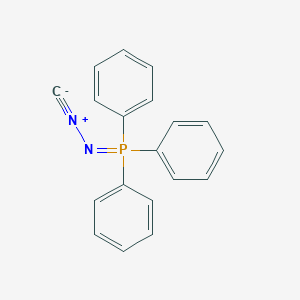
3,4-Dihydroxyphenylpyruvic acid
描述
3,4-Dihydroxyphenylpyruvic acid is an organic compound with the chemical formula C₉H₈O₅. It is a colorless crystalline solid that is soluble in water and alcohols. This compound is a key intermediate in the metabolic pathway of phenylalanine and tyrosine, and it plays a significant role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylpyruvic acid can be synthesized through the oxidation of 3,4-dihydroxyphenylacetaldehyde, which is obtained from the oxidation of 3,4-dihydroxyphenylacetic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. The process involves the oxidation of 3,4-dihydroxyphenylacetaldehyde followed by a reaction with acetone under alkaline conditions to yield the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, sodium periodate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: 3,4-Dihydroxyphenyllactic acid.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
3,4-Dihydroxyphenylpyruvic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 3,4-Dihydroxyphenylpyruvic acid involves its role as an intermediate in the metabolic pathways of phenylalanine and tyrosine. It is converted into various biologically active compounds through enzymatic reactions. The compound interacts with specific enzymes and molecular targets, facilitating the production of neurotransmitters and other essential molecules .
相似化合物的比较
- 3,4-Dihydroxyphenylacetic acid
- 3,4-Dihydroxyphenylacetaldehyde
- 3,4-Dihydroxyphenyllactic acid
Comparison: 3,4-Dihydroxyphenylpyruvic acid is unique due to its specific role as an intermediate in the metabolic pathways of phenylalanine and tyrosine. Unlike its similar compounds, it is directly involved in the biosynthesis of neurotransmitters and other biologically active molecules. Its unique chemical structure and reactivity make it a valuable compound in various biochemical and industrial applications .
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-66-4 | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)



